molecular formula C14H12N4OS B1663372 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide CAS No. 312508-42-2

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide

Cat. No. B1663372
M. Wt: 284.34 g/mol
InChI Key: BEAKIQPRTWAVNZ-UHFFFAOYSA-N
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Description

“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide” is a chemical compound . The IUPAC name of this compound is N-(3-cyano-4,5,6,7-tetrahydro-1H-1lambda3-benzo[b]thiophen-2-yl)pyrazine-2-carboxamide . The InChI code for this compound is 1S/C17H17N2OS/c1-11-5-4-6-12(9-11)16(20)19-17-14(10-18)13-7-2-3-8-15(13)21-17/h4-6,9,21H,2-3,7-8H2,1H3,(H,19,20) .


Molecular Structure Analysis

The molecular weight of this compound is 297.4 . The InChI key for this compound is NUTHJBNBXZVOJP-UHFFFAOYSA-N . The compound has a unique binding mode, with the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region of the ATP-binding site .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It is stored at a temperature of 28 C .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Gouda et al. (2010) discussed the synthesis of new thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, including compounds similar to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide. These compounds exhibited promising antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Antibacterial, Antifungal and Anticancer Evaluation

Senthilkumar et al. (2021) synthesized a related compound and evaluated its antibacterial, antifungal, and anticancer activities, highlighting the diverse biological applications of these compounds (Senthilkumar, Umarani, & Satheesh, 2021).

Electronic and Nonlinear Optical Properties

Ahmad et al. (2021) explored the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, focusing on their electronic and nonlinear optical properties through DFT calculations. This study reveals the potential of these compounds in material sciences and electronic applications (Ahmad et al., 2021).

Antitumor Activity and Molecular Docking

Fahim, Elshikh, and Darwish (2019) discussed the synthesis of novel pyrimidiopyrazole derivatives, demonstrating significant antitumor activity. They also employed molecular docking techniques to understand the interaction of these compounds with biological targets (Fahim, Elshikh, & Darwish, 2019).

Heterocyclic Synthesis

Mohareb, Sherif, Gaber, Ghabrial, and Aziz (2004) synthesized benzo[b]thiophen-2-yl-hydrazonoesters, leading to the creation of various heterocyclic derivatives, including pyrazoles and pyrimidines. This study underscores the chemical versatility of these compounds in synthesizing a wide range of heterocycles (Mohareb et al., 2004).

Targeted Synthesis for Biologically Active Compounds

Chiriapkin, Kodonidi, and Larsky (2021) focused on azomethine derivatives of the compound, highlighting their potential in creating biologically active compounds. This includes exploring their cytostatic, antitubercular, and anti-inflammatory activities, thus emphasizing their relevance in medical chemistry and pharmaceutical science (Chiriapkin, Kodonidi, & Larsky, 2021).

Cytotoxicity Evaluation

Hassan, Hafez, and Osman (2014) synthesized 5-Aminopyrazole derivatives based on similar compounds and evaluated their in vitro cytotoxic activity against cancer cells. This study contributes to the understanding of the anticancer potential of these derivatives (Hassan, Hafez, & Osman, 2014).

Safety And Hazards

The safety information for this compound indicates that it has the GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements for this compound are H302, H312, and H332. The precautionary statements for this compound are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c15-7-10-9-3-1-2-4-12(9)20-14(10)18-13(19)11-8-16-5-6-17-11/h5-6,8H,1-4H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAKIQPRTWAVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NC=CN=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide
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N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide
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N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide
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N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide
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N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide
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N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide

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